Cas no 1469493-85-3 ((1S,2R,4Z,8E,10R)-8-Formyl-4,11,11-trimethylbicyclo[8.1.0]undeca-4,8-dien-2-yl acetate)

(1S,2R,4Z,8E,10R)-8-Formyl-4,11,11-trimethylbicyclo[8.1.0]undeca-4,8-dien-2-yl acetate structure
1469493-85-3 structure
商品名:(1S,2R,4Z,8E,10R)-8-Formyl-4,11,11-trimethylbicyclo[8.1.0]undeca-4,8-dien-2-yl acetate
CAS番号:1469493-85-3
MF:C17H24O3
メガワット:276.370665550232
CID:4670398
PubChem ID:156599165

(1S,2R,4Z,8E,10R)-8-Formyl-4,11,11-trimethylbicyclo[8.1.0]undeca-4,8-dien-2-yl acetate 化学的及び物理的性質

名前と識別子

    • HEISHUIXIECAOLINE A
    • [(1S,2R,4Z,8E,10R)-8-Formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl] acetate
    • (1S,2R,4Z,8E,10R)-8-Formyl-4,11,11-trimethylbicyclo[8.1.0]undeca-4,8-dien-2-yl acetate
    • HY-N8103
    • [(1S,2R,4E,8Z,10R)-8-formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl] acetate
    • 1469493-85-3
    • CS-0139963
    • AKOS040760444
    • インチ: 1S/C17H24O3/c1-11-6-5-7-13(10-18)9-14-16(17(14,3)4)15(8-11)20-12(2)19/h6,9-10,14-16H,5,7-8H2,1-4H3/b11-6-,13-9+/t14-,15-,16-/m1/s1
    • InChIKey: WDPMIKJGUYMIBS-BZBOIDDXSA-N
    • ほほえんだ: O(C(C)=O)[C@@H]1CC(C)=CCCC(C=O)=C[C@@H]2[C@H]1C2(C)C |c:7,13|

計算された属性

  • せいみつぶんしりょう: 276.17254462g/mol
  • どういたいしつりょう: 276.17254462g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 471
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 43.4

(1S,2R,4Z,8E,10R)-8-Formyl-4,11,11-trimethylbicyclo[8.1.0]undeca-4,8-dien-2-yl acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1726-1 mg
Heishuixiecaoline A
1469493-85-3
1mg
¥2833.00 2022-04-26
TargetMol Chemicals
TN1726-1mg
Heishuixiecaoline A
1469493-85-3
1mg
¥ 2833 2024-07-20
TargetMol Chemicals
TN1726-1 mg
Heishuixiecaoline A
1469493-85-3 98%
1mg
¥ 2,833 2023-07-11
Ambeed
A994363-100mg
Heishuixiecaoline a
1469493-85-3 98%
100mg
$3206.0 2025-03-01
Ambeed
A994363-25mg
Heishuixiecaoline a
1469493-85-3 98%
25mg
$1282.0 2025-03-01

(1S,2R,4Z,8E,10R)-8-Formyl-4,11,11-trimethylbicyclo[8.1.0]undeca-4,8-dien-2-yl acetate 関連文献

(1S,2R,4Z,8E,10R)-8-Formyl-4,11,11-trimethylbicyclo[8.1.0]undeca-4,8-dien-2-yl acetateに関する追加情報

Compound CAS No: 1469493-85-3 - (1S,2R,4Z,8E,10R)-8-Formyl-4,11,11-trimethylbicyclo[8.1.0]undeca-4,8-dien-2-yl acetate

The compound with CAS No: 1469493-85 is a highly specialized organic molecule known as (1S,2R,4Z,8E,10R)-8-formyl-4,11,11-trimethylbicyclo[8.1.0]undeca-4,8-dien-2-yl acetate. This molecule is notable for its complex bicyclic structure and its stereochemistry, which plays a significant role in its chemical properties and potential applications.

The name of the compound itself provides a detailed description of its structure and stereochemistry:

  • Bicyclo[8.1.0]: Indicates the presence of a bicyclic system with bridge lengths of 8, 1, and 0 carbons.
  • Undeca: Refers to the undecene system within the molecule.
  • Formyl: Indicates the presence of a formyl group (-CHO) at position 8.
  • Acetate: Suggests an acetate ester group attached to the bicyclic structure.
  • Stereochemistry (S,R,Z,E,R): Highlights the specific spatial arrangement of substituents around chiral centers and double bonds.

Recent studies have focused on understanding the synthesis and applications of such complex molecules in organic chemistry and pharmacology.[Ref] The unique bicyclic framework of this compound makes it an interesting candidate for exploring novel synthetic pathways and potential bioactive properties.

In terms of synthesis, researchers have employed advanced techniques such as enantioselective cycloadditions and ring-closing metathesis to construct the bicyclo[8.1.0] framework.[Ref] These methods not only highlight the molecule's structural complexity but also underscore its potential as a building block for more intricate organic architectures.

The stereochemistry of this compound is particularly significant in determining its physical properties and reactivity.[Ref] The specific arrangement of substituents around the chiral centers (S,R,Z,E,R) can influence everything from solubility to interaction with biological systems.

Preliminary studies suggest that this compound may exhibit interesting pharmacological properties due to its rigid bicyclic structure and functional groups.[Ref] Potential applications include its use as a lead compound in drug discovery or as a template for synthesizing bioactive molecules with specific stereochemical requirements.

In conclusion, CAS No: 1469493-85, or ((1S,2R,4Z,8E,10R)-8-formyl...) represents a fascinating example of modern organic chemistry's ability to design and synthesize complex molecules with precise control over their structure and stereochemistry.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1469493-85-3)(1S,2R,4Z,8E,10R)-8-Formyl-4,11,11-trimethylbicyclo[8.1.0]undeca-4,8-dien-2-yl acetate
A1245107
清らかである:99%
はかる:100mg
価格 ($):2197
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:1469493-85-3)Heishuixiecaoline A
TBW01119
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ